

IR and mass spectrometry of 2-((Trimethylsilyl)ethynyl)aniline

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Compound of Interest

Compound Name: 2-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B017908

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An in-depth analysis of **2-((Trimethylsilyl)ethynyl)aniline**, a key intermediate in the synthesis of various heterocyclic compounds and functional materials, requires precise characterization to ensure identity and purity.^[1] This technical guide focuses on the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this compound.

Molecular Profile

Identifier	Value
IUPAC Name	2-((Trimethylsilyl)ethynyl)aniline
CAS Number	103529-16-4 ^[2]
Molecular Formula	C ₁₁ H ₁₅ NSi ^[2]
Molecular Weight	189.33 g/mol ^[3]
Appearance	Brown-yellow liquid ^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.^[5] The analysis of **2-((Trimethylsilyl)ethynyl)aniline** reveals characteristic absorption bands corresponding to its aniline, alkyne, and trimethylsilyl moieties.

Experimental Protocol: FTIR Analysis (Liquid Film)

A common method for analyzing liquid samples like **2-((Trimethylsilyl)ethynyl)aniline** is by using a liquid film on salt plates.^[6]

- **Sample Preparation:** A single drop of the neat liquid sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^{[6][7]}
- **Instrumentation:** The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - A background spectrum of the clean, empty salt plates is recorded first.
 - The sample is then placed in the spectrometer's beam path.
 - The spectrum is scanned over a typical range of 4000–400 cm^{-1} .^[6]
 - To improve the signal-to-noise ratio, 16 to 32 scans are typically averaged with a resolution of 4 cm^{-1} .^[6]
 - The final absorbance spectrum is generated after automatic background subtraction.

IR Spectral Data and Interpretation

The following table summarizes the expected characteristic vibrational frequencies for **2-((Trimethylsilyl)ethynyl)aniline**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3510–3400	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	The presence of two distinct bands in this region is characteristic of the primary amine group on the aniline ring.[8]
3100–3000	C-H Stretch	Aromatic Ring	These absorptions are typical for C-H bonds on a benzene ring.[9]
~2150	C≡C Stretch	Alkyne	This peak corresponds to the carbon-carbon triple bond, a key feature of the ethynyl group.
1620–1580	C=C Stretch	Aromatic Ring	These bands arise from the stretching vibrations within the aromatic ring skeleton.[9]
1340–1250	C-N Stretch	Aromatic Amine	This absorption is characteristic of the bond between the aromatic ring and the nitrogen atom of the amine group.[5]
1250, 840	Si-C Stretch / Rock	Trimethylsilyl (-Si(CH ₃) ₃)	These strong bands are definitive indicators of the trimethylsilyl group.
750	C-H Out-of-Plane Bend	1,2-Disubstituted Benzene	This strong absorption helps confirm the ortho-substitution

pattern on the aniline ring.^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.^[6] The mass spectrum of **2-((Trimethylsilyl)ethynyl)aniline** confirms its molecular weight and shows characteristic fragments from the trimethylsilyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds like silylated derivatives.^[10]

- **Sample Preparation:** A dilute solution (e.g., 1-10 µg/mL) of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.^[6]
- **Instrumentation:** A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
- **GC Conditions:** The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., C18).^[6] The oven temperature is programmed to ramp up to ensure elution of the compound.
- **MS Conditions:**
 - **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV.
 - **Mass Analyzer:** A quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).^[6]
 - **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

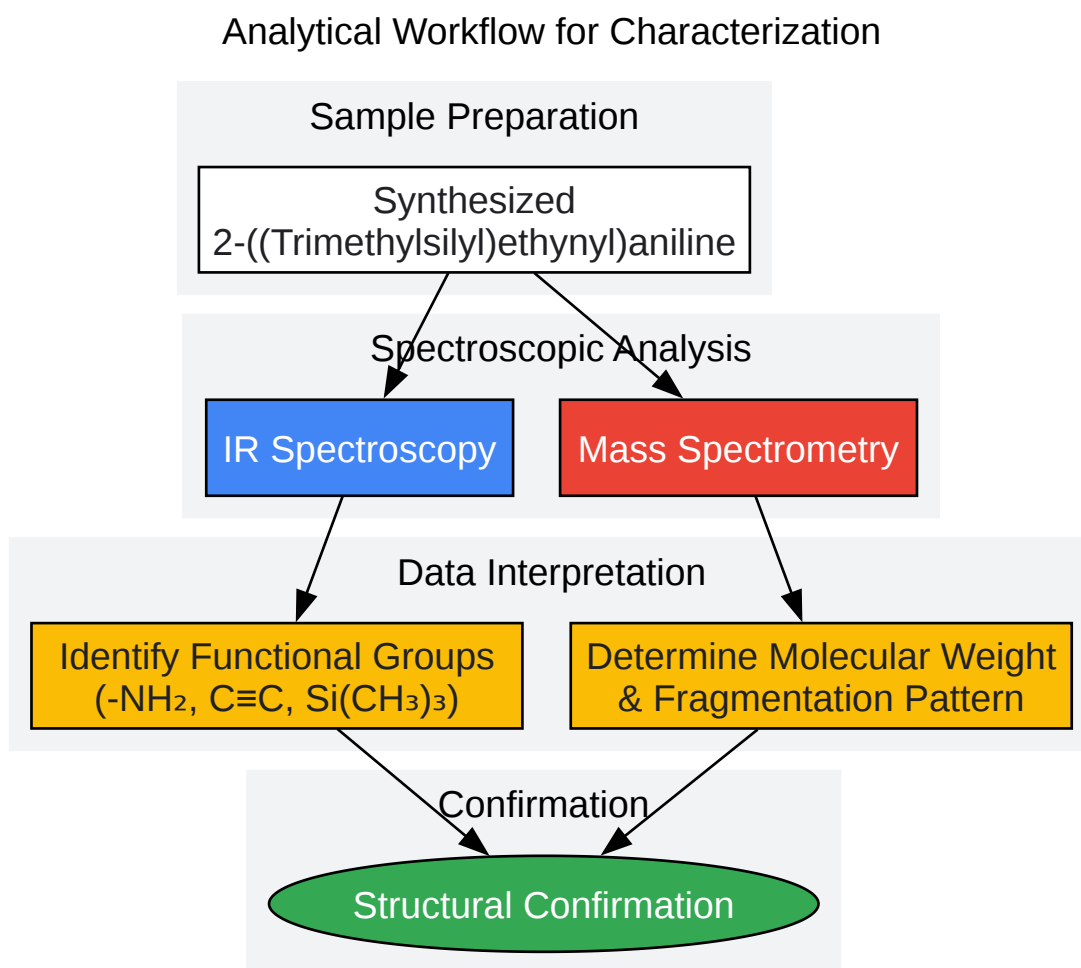
MS Spectral Data and Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

m/z Value	Ion	Interpretation
189	$[M]^+$	Molecular Ion: This peak corresponds to the intact molecule minus one electron and confirms the molecular weight of 189.33 Da. [11]
174	$[M-15]^+$ or $[M-CH_3]^+$	Loss of Methyl: A very common fragmentation for TMS-containing compounds, resulting from the loss of a methyl radical from the silyl group. [12]
116	$[M-73]^+$ or $[M-Si(CH_3)_3]^+$	Loss of TMS Group: This fragment represents the 2-ethynylaniline cation formed by the cleavage of the bond to the trimethylsilyl group.
73	$[Si(CH_3)_3]^+$	Trimethylsilyl Cation: This is a highly stable and characteristic ion for TMS derivatives, often appearing as a prominent peak in the spectrum. [13]

Analytical Workflow Visualization

The characterization of a synthesized compound like **2-((Trimethylsilyl)ethynyl)aniline** follows a logical workflow, beginning with the sample and proceeding through multiple analytical techniques to confirm its structure.



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Caption: Workflow for the structural characterization of **2-((Trimethylsilyl)ethynyl)aniline**.

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